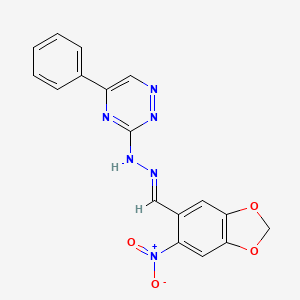
N-(5-tert-butyl-3-isoxazolyl)-4-(cyclopentyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-4-(cyclopentyloxy)benzamide, commonly known as CYM5442, is a synthetic compound that belongs to the family of benzamide derivatives. It is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). CYM5442 has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
CYM5442 exerts its pharmacological effects by activating PPARα, a nuclear receptor that plays a critical role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter region of target genes, leading to their transcriptional activation or repression.
Biochemical and Physiological Effects
CYM5442 has been shown to modulate various biochemical and physiological processes in different tissues and organs. It enhances fatty acid oxidation and ketogenesis in the liver, leading to a decrease in plasma triglyceride and glucose levels. CYM5442 also reduces the expression of pro-inflammatory cytokines and chemokines in adipose tissue, liver, and macrophages, thereby improving insulin sensitivity and reducing inflammation. In addition, CYM5442 has been found to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
CYM5442 has several advantages as a research tool. It is a highly selective and potent agonist of PPARα, with minimal off-target effects. It is also stable and soluble in organic solvents, making it easy to handle and store. However, CYM5442 has some limitations, such as its relatively high cost and limited availability from commercial sources. In addition, its effects may vary depending on the animal species, strain, and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for research on CYM5442. One area of interest is its role in the regulation of lipid metabolism and cardiovascular disease. CYM5442 has been shown to improve lipid profiles and reduce atherosclerotic lesions in animal models, suggesting its potential as a therapeutic agent for cardiovascular disease. Another area of interest is its anti-inflammatory and anti-cancer properties. CYM5442 has been found to inhibit the expression of pro-inflammatory cytokines and chemokines in various cell types, as well as the proliferation and migration of cancer cells. Further studies are needed to elucidate the underlying mechanisms and explore its potential clinical applications in these areas.
Synthesemethoden
The synthesis of CYM5442 involves the reaction of 5-tert-butyl-3-isoxazolylamine with 4-(cyclopentyloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid to obtain CYM5442 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CYM5442 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, atherosclerosis, and cancer. It has been shown to improve insulin sensitivity, reduce plasma triglyceride levels, and inhibit inflammation and oxidative stress in animal models of diabetes and obesity. CYM5442 has also been found to inhibit the proliferation and migration of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-cyclopentyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)16-12-17(21-24-16)20-18(22)13-8-10-15(11-9-13)23-14-6-4-5-7-14/h8-12,14H,4-7H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGIUFAVHHMDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-3-isoxazolyl)-4-(cyclopentyloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)


![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)



![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)

![2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5787774.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5787779.png)
![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)